molecular formula C10H7BrO2 B14078408 4-(Bromomethyl)-2H-1-benzopyran-2-one CAS No. 82156-55-6

4-(Bromomethyl)-2H-1-benzopyran-2-one

Cat. No.: B14078408
CAS No.: 82156-55-6
M. Wt: 239.06 g/mol
InChI Key: JFDNDAIFYLKIBV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(bromomethyl)-: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of a bromomethyl group at the 4-position of the benzopyran ring enhances its reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)- can be achieved through the bromination of 4-methylcoumarin.

    Green Chemistry Approach: An alternative method involves the use of green solvents and catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2H-1-Benzopyran-2-one, 4-(bromomethyl)- can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the bromomethyl group at the 4-position makes 2H-1-Benzopyran-2-one, 4-(bromomethyl)- more reactive compared to its parent compound, coumarin. This enhances its utility as an intermediate in organic synthesis and its potential biological activities .

Properties

IUPAC Name

4-(bromomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDNDAIFYLKIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513398
Record name 4-(Bromomethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82156-55-6
Record name 4-(Bromomethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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